

Unexpected off-target effects of K145 hydrochloride

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Compound of Interest

Compound Name: K145 hydrochloride

Cat. No.: B560151

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K145 Hydrochloride Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using **K145 hydrochloride** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **K145 hydrochloride**?

K145 hydrochloride is a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), with an IC₅₀ of 4.3 μM and a K_i of 6.4 μM.^{[1][2][3][4]} It is reported to be inactive against SphK1 and other protein kinases.^{[1][3][4]} The intended on-target effect is the inhibition of S1P production by SphK2, leading to the induction of apoptosis, which gives it potent anti-tumor activity.^{[1][2]}

Q2: I am observing an unexpected increase in Sphingosine-1-Phosphate (S1P) levels after treatment with K145. Is this a known effect?

Yes, this is a documented "unexpected on-target effect". Contrary to its intended purpose of inhibiting S1P production, studies have shown that K145 can cause a dose-dependent and significant increase in dihydrosphingosine 1-phosphate (dhS1P) and S1P in various cell lines.^{[5][6]} This phenomenon has been observed even in SphK1-deficient cells, indicating it is not due to a compensatory activity of SphK1.^{[5][6]}

Q3: Are there any known off-target effects of **K145 hydrochloride**?

Recent research has identified that **K145 hydrochloride** can affect the sphingolipid de novo synthesis pathway. Specifically, it has been shown to target 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[5][6][7] This can lead to alterations in the cellular sphingolipidome that are independent of its activity on SphK2.

Q4: My cells are showing decreased phosphorylation of Akt and ERK after K145 treatment. Is this expected?

Yes, this is a known downstream effect of K145. Treatment with K145 has been shown to decrease the phosphorylation of both ERK and Akt in U937 cells.[1][2] Additionally, K145 has been found to ameliorate dexamethasone-induced hepatic gluconeogenesis by activating the Akt/FoxO1 pathway.[8]

Q5: What are the recommended storage conditions for **K145 hydrochloride**?

For long-term storage of the powder, -20°C for up to 3 years or 4°C for up to 2 years is recommended.[4] For stock solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1][3]

Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Action
Unexpected increase in S1P/dhS1P levels	This is a known unexpected on-target effect of K145. The compound can paradoxically lead to an accumulation of these sphingolipids. [5] [6]	<ul style="list-style-type: none">- Consider the impact of elevated S1P/dhS1P on your specific experimental model and endpoints.- Measure other sphingolipid species to get a comprehensive view of the pathway alterations.- If the goal is S1P reduction, consider alternative SphK inhibitors and validate their effect on S1P levels in your system.
Cellular effects inconsistent with SphK2 inhibition	The observed phenotype may be due to the known off-target effects of K145 on 3-ketodihydrosphingosine reductase and dihydroceramide desaturase. [5] [6] [7]	<ul style="list-style-type: none">- Perform lipidomics analysis to assess the levels of various sphingolipid precursors and ceramides.- Use a secondary, structurally different SphK2 inhibitor to confirm if the phenotype is specific to SphK2 inhibition or an artifact of K145's off-target activity.
Variability in experimental results	Inconsistent solubilization of K145 hydrochloride.	<ul style="list-style-type: none">- Ensure complete solubilization. K145 hydrochloride is soluble in DMSO.[3]- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
No observable effect on cell viability	<ul style="list-style-type: none">- Cell line may be resistant to SphK2 inhibition-induced apoptosis.- Insufficient concentration or treatment duration.	<ul style="list-style-type: none">- Confirm SphK2 expression in your cell line.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration. In U937 cells, growth inhibition was observed with

concentrations up to 10 μ M for
24-72 hours.[\[1\]](#)

Quantitative Data Summary

Table 1: In Vitro Activity of **K145 Hydrochloride**

Parameter	Value	Target
IC50	4.3 μ M	SphK2 [1] [2] [4]
Ki	6.4 μ M	SphK2 [1] [4]
Activity against SphK1	Inactive	SphK1 [1] [4]

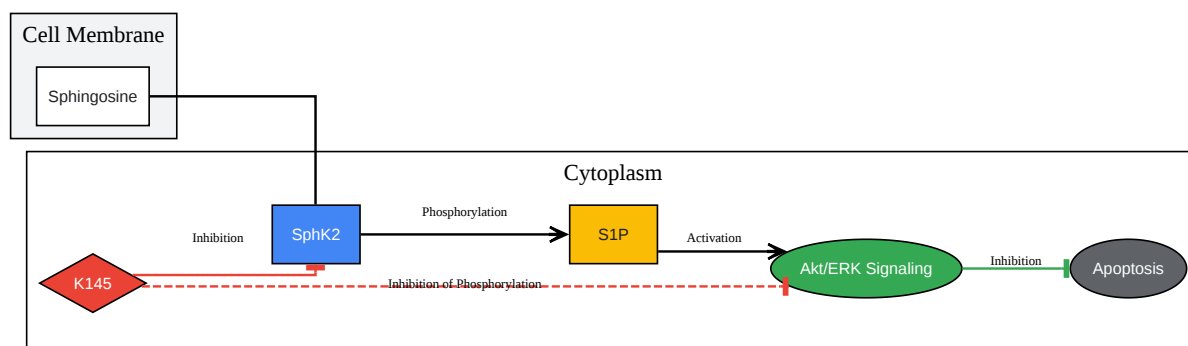
Experimental Protocols

Western Blotting for p-Akt and p-ERK

- Cell Treatment: Plate U937 cells and treat with **K145 hydrochloride** (e.g., 4-8 μ M) for the desired time (e.g., 3 hours).[\[1\]](#)
- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

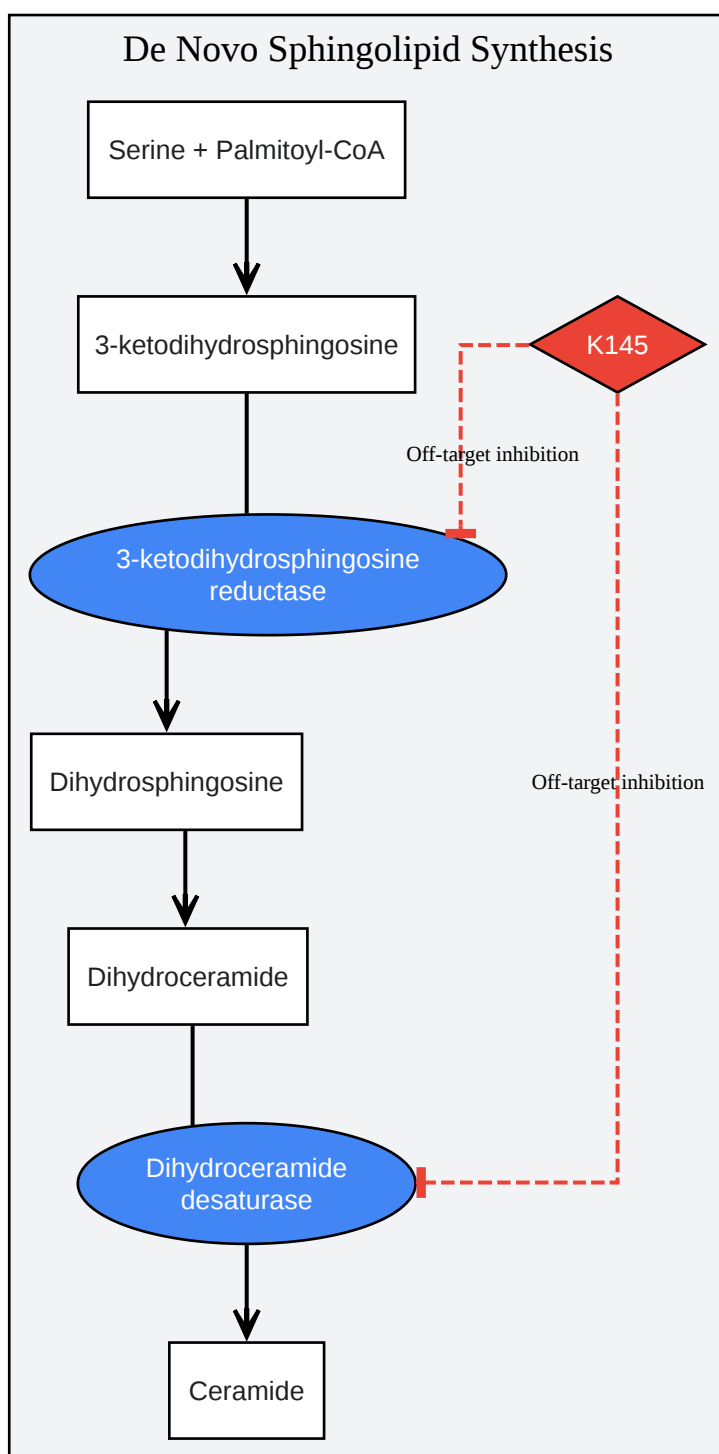
- Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations



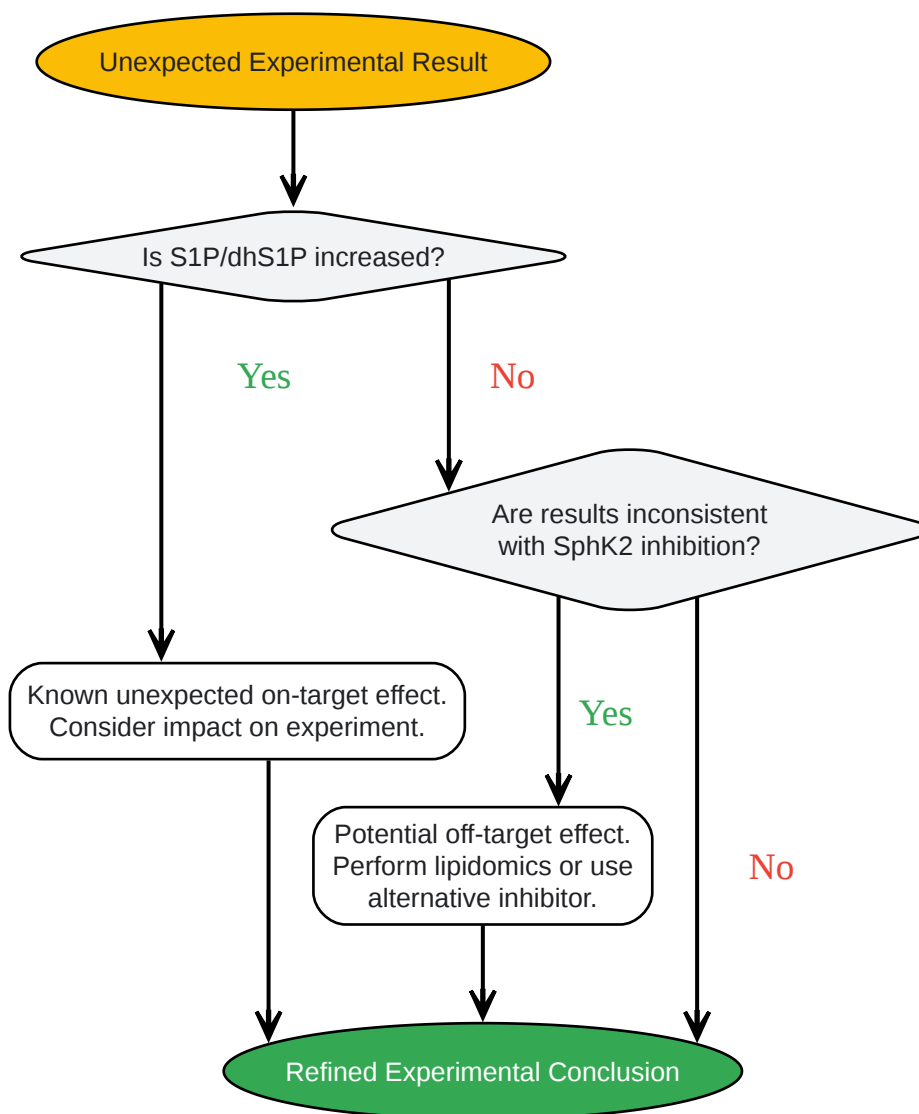
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Caption: Intended signaling pathway of **K145 hydrochloride**.



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Caption: Off-target effects of K145 on sphingolipid synthesis.



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Caption: Troubleshooting workflow for unexpected K145 results.

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